molecular formula C21H36O6 B12674625 Ethenyl acetate;ethenyl 2-ethyl-2,5-dimethylhexanoate;ethyl prop-2-enoate CAS No. 141667-71-2

Ethenyl acetate;ethenyl 2-ethyl-2,5-dimethylhexanoate;ethyl prop-2-enoate

Cat. No.: B12674625
CAS No.: 141667-71-2
M. Wt: 384.5 g/mol
InChI Key: FOYFDGRDNQTNAZ-UHFFFAOYSA-N
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Description

Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate is a complex polymeric compound. It is synthesized through the polymerization of neodecanoic acid, ethenyl ester, ethenyl acetate, and ethyl 2-propenoate. This compound is known for its unique properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate typically involves free-radical polymerization. The monomers, neodecanoic acid, ethenyl ester, ethenyl acetate, and ethyl 2-propenoate, are subjected to polymerization in the presence of a free-radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer.

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using large reactors. The monomers are fed into the reactor along with the initiator, and the reaction is maintained at a specific temperature and pressure. The resulting polymer is then purified and processed to obtain the final product. The industrial production methods ensure high yield and consistency in the quality of the polymer.

Chemical Reactions Analysis

Types of Reactions

Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.

    Biology: Employed in the development of biocompatible materials for medical devices.

    Medicine: Utilized in drug delivery systems due to its unique properties.

    Industry: Applied in coatings, adhesives, and sealants due to its excellent adhesion and durability.

Mechanism of Action

The mechanism of action of neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate involves its interaction with various molecular targets. The polymer can form strong bonds with substrates, providing enhanced adhesion. The pathways involved include free-radical polymerization and cross-linking reactions, which contribute to the polymer’s stability and performance.

Comparison with Similar Compounds

Similar Compounds

  • Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate and ethenyl acetate
  • 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate

Uniqueness

Neodecanoic acid, ethenyl ester, polymer with ethenyl acetate and ethyl 2-propenoate is unique due to its specific combination of monomers, which imparts distinct properties such as enhanced adhesion, flexibility, and chemical resistance. These properties make it suitable for specialized applications in various industries.

Properties

CAS No.

141667-71-2

Molecular Formula

C21H36O6

Molecular Weight

384.5 g/mol

IUPAC Name

ethenyl acetate;ethenyl 2-ethyl-2,5-dimethylhexanoate;ethyl prop-2-enoate

InChI

InChI=1S/C12H22O2.C5H8O2.C4H6O2/c1-6-12(5,9-8-10(3)4)11(13)14-7-2;1-3-5(6)7-4-2;1-3-6-4(2)5/h7,10H,2,6,8-9H2,1,3-5H3;3H,1,4H2,2H3;3H,1H2,2H3

InChI Key

FOYFDGRDNQTNAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCC(C)C)C(=O)OC=C.CCOC(=O)C=C.CC(=O)OC=C

Related CAS

141667-71-2

Origin of Product

United States

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